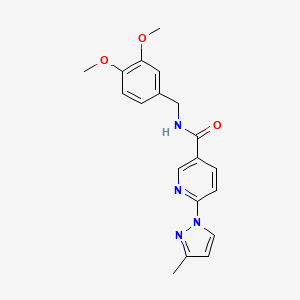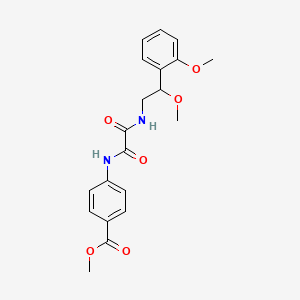![molecular formula C19H12F4N6O2 B2904539 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 892480-43-2](/img/structure/B2904539.png)
2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to the class of [1,2,3]triazolo[4,5-d]pyrimidine derivatives . These derivatives have been studied for their anti-proliferation effects, particularly against gastric cancer .
Synthesis Analysis
The synthesis of similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been reported . The process involves a three-step reaction sequence and engages five reactive centers (amide, amine, carbonyl, azide, and alkyne) .Molecular Structure Analysis
The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been studied using quantitative structure–activity relationship (QSAR) models . Five key descriptors of these compounds have been identified, which can help in predicting their anti-gastric cancer effects .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a one-pot, three-step cascade process . This process engages five reactive centers and has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .Aplicaciones Científicas De Investigación
Radiopharmaceutical Research
A study by Dollé et al. (2008) discusses a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which includes compounds structurally similar to 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide. These compounds are identified as selective ligands of the translocator protein (18 kDa) and are significant in the context of radiopharmaceutical development for PET imaging.
Adenosine Receptor Research
Kumar et al. (2011) investigated derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, including molecules structurally related to the chemical , as selective antagonists for the human A2A adenosine receptor. These compounds are used as pharmacological probes for studying the A2A adenosine receptor, which is crucial in various physiological processes and diseases (Kumar et al., 2011).
Antiasthma Agent Development
Medwid et al. (1990) synthesized 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, similar in structure to the specified compound, and identified them as active mediator release inhibitors, suggesting potential use as antiasthma agents. These compounds were prepared through a series of chemical reactions and evaluated for their activity and efficacy (Medwid et al., 1990).
Anticancer Research
The study by Zhang et al. (2007) describes the synthesis and structure-activity relationship (SAR) of triazolopyrimidines, including compounds structurally related to the one , as anticancer agents. These compounds demonstrated a unique mechanism of tubulin inhibition, providing insights into potential novel cancer therapies (Zhang et al., 2007).
Mecanismo De Acción
Target of Action
Similar compounds have been reported to inhibitUSP28 , a ubiquitin-specific protease . This suggests that our compound might also target similar enzymes or proteins.
Mode of Action
It’s known that similar compounds inhibit their targets by binding to the active site, thereby preventing the target’s normal function .
Biochemical Pathways
Inhibition of usp28, as seen with similar compounds, can affect various cellular processes, including protein degradation, cell cycle regulation, and dna damage response .
Result of Action
Similar compounds have shown antiproliferative activities against human cancer cell lines , suggesting that our compound might also have potential anticancer effects.
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-(4-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F4N6O2/c20-12-4-6-14(7-5-12)29-17-16(26-27-29)18(31)28(10-24-17)9-15(30)25-13-3-1-2-11(8-13)19(21,22)23/h1-8,10H,9H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITLXENAMMWQQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F4N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-ethyl-5-((2-(isopropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2904459.png)
![2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid](/img/structure/B2904460.png)


![methyl (4-((3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2904466.png)
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2904470.png)



![2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B2904475.png)
![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2904476.png)
![3-[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2904477.png)

